ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate
Description
Ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate is an α,β-unsaturated ester featuring a 4-chlorophenoxy group attached to a propenoate backbone. Its structural uniqueness lies in the conjugated double bond within the prop-2-enoate moiety, enabling reactivity such as Michael additions. Below, we compare its synthesis, physicochemical properties, and bioactivity with structurally related compounds.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-15-12(14)9(2)8-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRHZIHNFIZGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)COC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl alpha-p-chlorophenoxymethylacrylate typically involves the reaction of hydroxyphenyl-methoxystyryl ketone with methacryloyl chloride in the presence of triethylamine as a base. The reaction is carried out in methyl ethyl ketone (MEK) as a solvent, and the mixture is cooled between 0 and -5°C during the addition of methacryloyl chloride .
Industrial Production Methods
Industrial production methods for ethyl alpha-p-chlorophenoxymethylacrylate are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl alpha-p-chlorophenoxymethylacrylate is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, its antimicrobial properties may involve disruption of bacterial cell membranes, while its anticancer effects could be related to inhibition of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Ethyl 2-(4-Chlorophenoxy)acetate ()
- Structure: Lacks the α,β-unsaturated double bond (propanoate vs. propenoate).
- Synthesis: Produced via KI-catalyzed reaction of 4-chlorophenol and ethyl 2-chloroacetate under reflux. Microwave-assisted methods improved yield (85–92%) and reduced reaction time (15 minutes vs. hours) .
- Key Difference : The absence of the conjugated double bond limits its participation in conjugate addition reactions compared to the target compound.
Ethyl (2Z)-3-(4-Chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate ()
- Structure: Features a cyano group and methoxyamino substituent on the α-carbon.
- Synthesis : Derived from lithium salts of ethyl acetoacetate and (Z)-O-methyl-4-chlorobenzohydroxamoyl fluoride.
Ethyl 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoate ()
- Structure: Contains a methyl substituent on the phenoxy ring and a branched propanoate chain.
- Molecular Weight : 256.73 g/mol (vs. ~226.67 g/mol for the target compound).
- Key Difference : Increased hydrophobicity due to the methyl group may enhance membrane permeability in biological systems .
Ethyl 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoate ()
- Structure: Bromine substituent at the 4-position and chlorine at the 2-position on the phenoxy ring.
- Molecular Weight : 321.59 g/mol.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|---|
| Ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate | C₁₂H₁₃ClO₃ | 226.67 | α,β-unsaturated ester | Conjugate additions, Diels-Alder reactions |
| Ethyl 2-(4-chlorophenoxy)acetate | C₁₀H₁₁ClO₃ | 214.64 | Saturated ester | Ester hydrolysis, nucleophilic substitution |
| Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate | C₁₃H₁₇ClO₃ | 256.73 | Branched ester, methyl substituent | Enhanced lipophilicity |
| Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate | C₁₂H₁₄BrClO₃ | 321.59 | Bromo/chloro substituents | Halogen bonding, UV absorption |
Biological Activity
Ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate, also known by its CAS number 101046-57-5, is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is C12H13ClO3, with a molecular weight of 240.68 g/mol. The compound is characterized by a prop-2-enoate group attached to a chlorophenoxy moiety.
Synthesis Process:
The synthesis typically involves the reaction of ethyl 3-bromo-2-(bromomethyl)propionate with 4-chlorophenol in the presence of sodium hydroxide in ethanol. The process can yield up to 94% efficiency under ambient conditions .
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. The chlorophenoxy group is known to enhance such activities by disrupting bacterial cell walls.
- Antitumor Properties : Preliminary research indicates that this compound may possess antitumor activity, potentially through mechanisms involving apoptosis induction in cancer cells. The presence of the prop-2-enoate structure is believed to play a crucial role in its cytotoxic effects against tumor cells.
- Inhibition of Enzymatic Activity : this compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cell signaling and proliferation rates in certain cell types.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
The mechanism by which this compound exerts its biological effects primarily involves interactions with cellular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in metabolic pathways, leading to decreased substrate conversion and altered cellular function.
- Cell Membrane Interaction : The hydrophobic nature of the chlorophenoxy group allows for integration into lipid membranes, potentially disrupting membrane integrity and function.
- Signal Transduction Modulation : By affecting receptor interactions, this compound may alter signal transduction pathways that regulate cell growth and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
